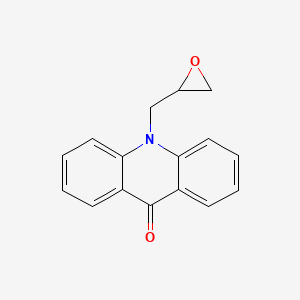
10-(Oxiran-2-ylmethyl)acridin-9(10H)-one
Vue d'ensemble
Description
10-(Oxiran-2-ylmethyl)acridin-9(10H)-one is a chemical compound with the molecular formula C16H13NO2 . It is a derivative of acridine, a class of compounds that are often used in dyes and therapeutic agents .
Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 22 non-H bonds, 16 multiple bonds, 3 rotatable bonds, and 16 aromatic bonds . It also features 1 three-membered ring (oxirane), 3 six-membered rings, and 2 ten-membered rings .Chemical Reactions Analysis
Specific chemical reactions involving 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one are not detailed in the available resources. More research would be needed to provide a comprehensive analysis of its reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
10-(Oxiran-2-ylmethyl)acridin-9(10H)-one and its derivatives have been investigated for their antimicrobial properties. For example, Kudryavtseva et al. (2017) synthesized new compounds related to 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one, demonstrating moderate antimicrobial activity against gram-positive and gram-negative bacteria (Kudryavtseva et al., 2017).
Supramolecular Networks
The compounds 10-(2-hydroxyethyl)acridin-9(10H)-one and 10-(2-chloroethyl)acridin-9(10H)-one, closely related to 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one, form monoclinic symmetry and supramolecular three-dimensional networks. He et al. (2013) showed that these structural features lead to strong intermolecular π-stacking interactions and hydrogen bonding (He et al., 2013).
Spectroscopic Properties
The 1H and 13C NMR resonances for acridin-9(10H)-ones have been extensively studied. Avellaneda et al. (2002) provided detailed assignments of these resonances, contributing to the understanding of hydrogen bond and amino–imino tautomerism in these compounds (Avellaneda et al., 2002).
Thermodynamic Characteristics
The thermodynamic characteristics of acridin-9(10H)-ones, including melting, volatilization, and crystal lattice enthalpies, have been investigated. Storoniak et al. (2003) demonstrated that these properties correlate well with crystal lattice enthalpies predicted theoretically (Storoniak et al., 2003).
Transient Absorption Behaviour
Mory et al. (1985) explored the transient absorption behaviour of 10H-acridin-9-one and its derivatives. Their study provided insights into the S1-Sn and T1-Tn absorptions in various solvents, enhancing the understanding of these compounds in spectroscopic analysis (Mory et al., 1985).
Synthesis and Cytotoxic Activity
Some derivatives of 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one have shown significant cytotoxic activity. Boutefnouchet et al. (2010) synthesized analogues displaying antiproliferative activity, emphasizing the role of the oxirane unit in this activity (Boutefnouchet et al., 2010).
Fluorescence in pH Range
Singh et al. (2016) tailored 10H-acridin-9-one with (S)-tyrosine to create a compound that undergoes pH-dependent protonation/deprotonation, affecting fluorescence. This property enabled the labeling of cancer cells, highlighting a potential application in biomedical imaging (Singh et al., 2016).
Anticancer Properties
Singh et al. (2019) reported the tumor growth inhibitory activity of substituted acridones, including (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate, particularly against specific leukemia and cancer cell lines. Their study provided insights into the interaction of these compounds with dihydrofolate reductase (Singh et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
10-(oxiran-2-ylmethyl)acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16-12-5-1-3-7-14(12)17(9-11-10-19-11)15-8-4-2-6-13(15)16/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMZERAQRFRQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434974 | |
| Record name | 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(Oxiran-2-ylmethyl)acridin-9(10H)-one | |
CAS RN |
150389-84-7 | |
| Record name | 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



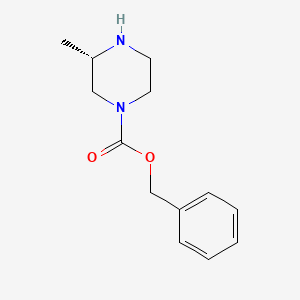
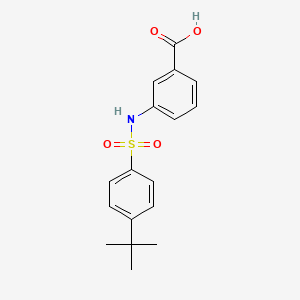
![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)
![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)
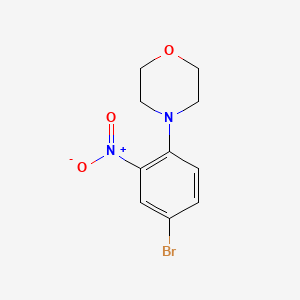
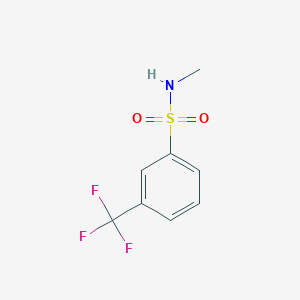
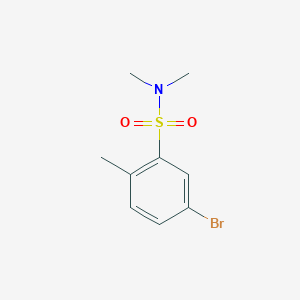
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)


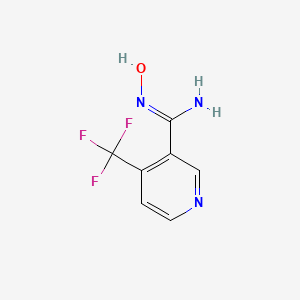
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)